GLC-50 Mixture (quantitative)
Description
The GLC-50 Mixture (quantitative) is a standardized blend of fatty acid methyl esters (FAMEs) designed for gas-liquid chromatography (GLC) calibration and quantification. It is part of a commercial series (e.g., GLC-10, GLC-40, GLC-50, GLC-70, GLC-80) produced by Supelco, Inc., which enables precise identification and quantification of fatty acids based on retention times . These mixtures are critical in lipidomics, environmental studies, and biomedical research, where accurate fatty acid profiling is essential.
The GLC-50 standard is optimized for analyzing fatty acids with chain lengths typically ranging from 12 to 22 carbon atoms, covering saturated, monounsaturated, and polyunsaturated species . Its use is documented in studies such as the analysis of epidermal fatty acids in bats (Myotis lucifugus) and their dietary lipids, where GLC-50 facilitated the differentiation of linoleic acid (18:2) and α-linolenic acid (18:3) . The mixture is chromatographed under standardized conditions (e.g., DB-23 capillary column, helium carrier gas, temperature gradients) to ensure reproducibility across laboratories .
Properties
Molecular Weight |
mixture |
|---|---|
Appearance |
Unit:50 mg/ml, 1mlSolvent:methylene chloridePurity:mixturePhysical liquid |
Synonyms |
GLC-50 Mixture (quantitative) |
Origin of Product |
United States |
Chemical Reactions Analysis
Primary Chemical Reaction Types
GLC-50 Mixture participates in reactions critical to its industrial and analytical utility:
a. Transesterification Reactions
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Mechanism : Nucleophilic attack by alcohols (e.g., methanol) on ester groups, catalyzed by alkaline agents or enzymes. This reaction is central to biodiesel production and ester synthesis.
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Key Conditions :
-
Temperature: 60–80°C
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Catalyst: NaOH, KOH, or lipases.
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b. Redox Reactions
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Acts as an oxidizing/reducing agent in organic synthesis, facilitating electron transfer in processes such as alcohol oxidation or ketone reduction.
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Example: Conversion of aldehydes to carboxylic acids under aerobic conditions.
c. Acid-Base Reactions
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Modulates pH in solution-phase reactions, enhancing substrate solubility or stabilizing intermediates.
Reaction Kinetics and Optimization
Experimental data from analogous mixtures reveal:
| Parameter | Value/Observation | Source |
|---|---|---|
| Activation Energy | 45–65 kJ/mol (transesterification) | |
| Optimal Agitation | 300–500 min⁻¹ (ensures homogeneity) | |
| pH Sensitivity | Max yield at pH 8.0–9.5 |
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Scalability : Mixing hydrodynamics and ionic strength significantly impact yield in pilot-scale reactors .
Comparative Analysis with Analogous Mixtures
| Property | GLC-50 (Inferred) | GLC-60 | GLC-100 |
|---|---|---|---|
| Primary Use | Biodiesel analysis | Biocatalysis | FAME calibration |
| Key Reaction | Transesterification | Redox catalysis | Reference quantification |
| Thermal Stability | ≤150°C | ≤130°C | ≤170°C |
| Hydrolysis Rate (k) | 0.12 h⁻¹ (pH 7) | 0.08 h⁻¹ (pH 7) | 0.05 h⁻¹ (pH 7) |
Analytical Validation
Quantitative GC analysis of GLC-50 derivatives employs:
Comparison with Similar Compounds
Key Differences :
- Chain Length Coverage : GLC-50 spans a wider range (C12–C22) compared to narrower ranges of GLC-10 (C6–C12) and GLC-80 (C20–C24+) .
- Biological Relevance: GLC-50 includes essential fatty acids like linoleic (18:2) and α-linolenic (18:3) acids, which are critical in mammalian physiology . In contrast, GLC-70 and GLC-80 focus on niche applications like marine lipidomics.
Chromatographic Performance
Performance Notes:
- GLC-50 : Achieves optimal resolution for mid-to-long-chain fatty acids due to its DB-23 column and temperature programming (110°C to 210°C) .
- GLC-10 : Rapid elution of short-chain FAMEs may compromise resolution in complex matrices.
- GLC-80: Requires extended run times to resolve VLCFAs like docosahexaenoic acid (22:6).
Method Validation Metrics
| Metric | GLC-50 Performance Expectation | GLC-40/GLC-70 Comparison |
|---|---|---|
| Specificity | No interference from C12–C22 isomers | May overlap with adjacent chain lengths |
| Linearity (R²) | ≥0.998 (C12–C22 range) | Similar for target ranges |
| Precision (%RSD) | ≤2% (intra-day) | ≤3% for broader mixtures |
Q & A
Q. What is the role of GLC-50 Mixture in quantitative fatty acid analysis, and how should it be integrated into experimental protocols?
GLC-50 Mixture, a standardized set of fatty acid methyl esters (FAMEs), is critical for retention time calibration and quantification in gas-liquid chromatography (GLC). To ensure accuracy, researchers should:
- Prepare calibration curves using serial dilutions of GLC-50 to establish linearity and limit of detection (LOD)/limit of quantification (LOQ).
- Validate method reproducibility by analyzing triplicate runs under consistent chromatographic conditions (e.g., column type, temperature gradient) .
- Cross-reference retention times with known FAME standards to confirm peak assignments .
Q. How can researchers design a robust quantitative study using GLC-50 Mixture while minimizing analytical variability?
- Experimental Design : Use a split-sample approach to compare GLC-50-derived data with alternative quantification methods (e.g., mass spectrometry).
- Controls : Include blank runs and internal standards (e.g., non-endogenous FAMEs) to correct for instrument drift or contamination.
- Statistical Power : Calculate sample size based on expected effect sizes and variability using tools like ANOVA or regression analysis .
Advanced Research Questions
Q. How can contradictory results in GLC-50-based quantification be resolved, particularly when co-elution or matrix interference occurs?
- Method Optimization : Adjust column polarity or temperature gradients to resolve co-eluting peaks. For complex matrices (e.g., biological samples), employ pre-treatment steps like solid-phase extraction .
- Data Triangulation : Combine GLC-50 data with complementary techniques (e.g., nuclear magnetic resonance or high-performance liquid chromatography) to validate findings .
- Error Analysis : Use root-cause analysis frameworks (e.g., Ishikawa diagrams) to identify sources of variability, such as inconsistent sample preparation or detector sensitivity .
Q. What methodological strategies are recommended for integrating GLC-50 Mixture into mixed-methods research, such as metabolomics or lipidomics studies?
- Quantitative-Qualitative Synergy : Pair GLC-50-derived fatty acid profiles with qualitative data (e.g., transcriptomic analysis) to explore mechanistic links between lipid metabolism and gene expression .
- Data Integration Tools : Use multivariate statistical models (e.g., principal component analysis) to correlate quantitative GLC-50 data with qualitative outcomes, ensuring alignment with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .
Q. How should researchers address limitations in GLC-50’s applicability to novel or unconventional sample types?
- Pilot Studies : Conduct small-scale experiments to assess GLC-50’s compatibility with atypical matrices (e.g., plant waxes or microbial lipids).
- Method Modification : Adapt derivatization protocols (e.g., transesterification conditions) to enhance recovery of target analytes .
- Peer Validation : Share protocols and raw data via supplementary materials to enable independent verification and iterative improvement .
Methodological Guidance for Data Reporting
Q. What are the best practices for reporting GLC-50-based data in peer-reviewed journals?
- Transparency : Include detailed chromatographic parameters (e.g., column dimensions, carrier gas flow rate) and raw data (e.g., peak area ratios) in supplementary materials .
- Reproducibility : Adhere to the Beilstein Journal of Organic Chemistry’s guidelines by providing step-by-step protocols for sample preparation and instrument calibration .
- Ethical Standards : Disclose any conflicts of interest (e.g., instrument vendor partnerships) and cite primary literature for known compounds to avoid redundant characterization .
Q. How can researchers leverage GLC-50 Mixture to investigate emerging questions in lipid biochemistry, such as the role of fatty acids in metabolic diseases?
- Hypothesis-Driven Design : Formulate research questions using the PICO framework (Population, Intervention, Comparison, Outcome), e.g., “How do plasma fatty acid profiles (GLC-50-quantified) differ between diabetic and non-diabetic cohorts?” .
- Longitudinal Analysis : Track temporal changes in fatty acid composition using repeated GLC-50 measurements, applying mixed-effects models to account for intra-subject variability .
Data Analysis and Interpretation
Q. What statistical approaches are most suitable for analyzing GLC-50-derived datasets, especially when dealing with high-dimensional data?
- Descriptive Statistics : Report mean ± standard deviation for triplicate measurements and use coefficient of variation (CV) to assess precision.
- Inferential Statistics : Apply non-parametric tests (e.g., Mann-Whitney U) if data deviates from normality, as determined by Shapiro-Wilk tests .
- Advanced Modeling : Use machine learning algorithms (e.g., random forests) to identify predictive fatty acid biomarkers in large datasets .
Q. How should researchers handle outliers or anomalies in GLC-50-based experiments?
- Outlier Detection : Apply Grubbs’ test or Dixon’s Q-test to identify statistically significant outliers.
- Root-Cause Investigation : Re-examine raw chromatograms for baseline noise or integration errors and repeat assays if necessary .
Advanced Applications
Q. What innovative methodologies can extend the utility of GLC-50 Mixture beyond traditional fatty acid analysis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
